Journal Name:Journal of Organometallic Chemistry
Journal ISSN:0022-328X
IF:2.345
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/504090/description#description
Year of Origin:1963
Publisher:Elsevier
Number of Articles Per Year:448
Publishing Cycle:Biweekly
OA or Not:Not
Facile and Efficient Synthesis of Heat-Resistant Poly(N-phenylmaleimide-co-limonene) Microspheres Bearing Endocyclic Vinyl Groups Based on Bio-Based Limonene
Journal of Organometallic Chemistry ( IF 2.345 ) Pub Date: 2023-07-20 , DOI: 10.1021/acs.iecr.2c04455
Limonene (LIM), a bio-based cyclic monoterpene, has received extensive attention due to it abundance, environment-friendliness, and sustainability. However, the efficient preparation of LIM-based polymers remains a great challenge owing to severe steric hindrance of endocyclic double bonds and the significant self-inhibition effect of the exocyclic allyl group. Herein, we developed a facile and efficient method for the preparation of heat-resistant poly(N-phenylmaleimide-co-limonene) [poly(NPMI-co-LIM)] microspheres bearing endocyclic vinyl groups through self-stabilized precipitation polymerization. The influence of the solvent composition, monomer concentration, and monomer feed ratio on the yield and size of poly(NPMI-co-LIM) microspheres were systematically studied. Monodisperse poly(NPMI-co-LIM) microspheres with tunable sizes and copolymer compositions were facilely obtained in butanone/n-heptane (4/6, v/v) through simple adjustment of the monomer feed ratio and monomer concentration. As the total monomer concentration increased from 0.1 to 0.8 mol/L ([NPMI]/[LIM] = 1/1), the number-average particle size increased gradually from 0.42 to 1.23 μm. More importantly, the as-prepared poly(NPMI-co-LIM) microspheres can be simply separated, and the supernatant containing unreacted monomers can be directly reused, which is conducive to improving monomer conversion. After four consecutive reusing cycles, the overall conversion of LIM and NPMI increased up to 46 and 92%, respectively. Furthermore, the unreacted endocyclic double bonds in the side group of poly(NPMI-co-LIM) provide a versatile platform for chemical modification.
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Regeneration of a Spent TS-1 Zeolite Catalyst for Liquid-Phase Epoxidation of Propylene and H2O2
Journal of Organometallic Chemistry ( IF 2.345 ) Pub Date: 2023-07-27 , DOI: 10.1021/acs.iecr.3c01141
This paper carries out a systematic deactivation and regeneration study on a spent TS-1 zeolite extrudate catalyst, which was obtained from a scale-up propylene liquid-phase epoxidation test after a 1800 h time on stream under simulated industrial conditions. Results show that the catalyst deactivation is mainly due to blocking of zeolitic framework Ti active sites by heavier oligomers and surface-adsorbed low-boiling-point substances. These blocking substances are easy to be thoroughly cleared away by H2O2 washing or high-temperature calcination regeneration, and consequently, the catalyst’s activity can be restored satisfactorily. However, the regenerated catalysts show deterioration of durability and reduction of initial PO selectivity, which are closely related to the irreversible hydrolysis of the Ti–O–Si bond of the TS-1 zeolite catalyst by H2O2 solution, increasing surface hydroxyl groups and acidity. This irreversible hydrolysis can occur during the epoxidation reaction process, and thus future studies will be focused on measures to cope with this tough challenge.
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Development of Low Immunogenic Antifreeze Peptides for Cryopreservation
Journal of Organometallic Chemistry ( IF 2.345 ) Pub Date: 2023-07-26 , DOI: 10.1021/acs.iecr.3c01054
The successful application of antifreeze proteins (AFPs) for biospecimen cryopreservation is limited by their immunogenicity. In this work, three low immunogenic antifreeze peptides are developed based on the functional motif of the Tenebrio molitor antifreeze protein (TmAFP). In vivo tests demonstrate their negligible cytotoxicity to hepatic function, myocardial enzymes, and renal function. Meanwhile, molecular dynamics simulations demonstrate that the −OH groups of residues Thr1 and Thr3 perfectly match the lattice of the ice crystal by H-bond interaction, thus resulting in the adsorption of peptides onto the ice-crystal surface. Accordingly, the peptides exhibit activities on ice-recrystallization inhibition (IRI), thermal-hysteresis (TH), and ice-crystal shaping. Furthermore, these peptides can also protect cell membranes. During the cryopreservation of NIH/3T3 cells, the addition of only 0.5% peptides can significantly improve cell survival rates (from 37.86% to 81.32%). This work provides new insights to develop biocompatible agents for cryopreservation.
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Mass Transfer Performance and Hydrodynamics of a Bubble Column Reactor at Offshore Floating Conditions
Journal of Organometallic Chemistry ( IF 2.345 ) Pub Date: 2023-07-25 , DOI: 10.1021/acs.iecr.3c01600
Hydrodynamics and mass transfer characteristics are analyzed in a bubble column subjected to simulated ship motions using a hexapod robot with six-degree-of-freedom motions. Wire-mesh sensors have been used for collecting local gas holdup and flow patterns under nonreactive conditions. Additionally, the electrical conductivity of the liquid phase during CO2 uptake was extracted to determine hydroxide ion consumption rates as an indicator of mass transfer. The two-phase flow patterns in the bubble column operating under offshore conditions deviate significantly from the stationary ones due to the buoyancy-driven lateral migration of bubbles. The consumption rates of hydroxide ions during the chemical absorption of CO2 revealed that the amplitude of oscillations imposed on the bubble column is the dominant factor for the mass transfer in moving columns. Contrarily, the effect of the oscillation frequency is negligible, which is attributed to bubble coalescence and bubble flow maldistribution in the bubble column subjected to rotational oscillations. Bubble-free zones are formed in the liquid phase because of the buoyancy effects in the column tilted from the vertical axis, while the frequency of the oscillations does not add any additional effects to the bubble kinematics. The latter is attributed to the low shear rates maintained over the range of frequencies simulating marine swells.
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Toward Optimal Xenon Adsorption Capacity at Low Pressure on Silver-Exchanged Zeolites
Journal of Organometallic Chemistry ( IF 2.345 ) Pub Date: 2023-07-24 , DOI: 10.1021/acs.iecr.3c01354
Silver-exchanged zeolites are the most efficient materials for xenon adsorption at pressures in the ppm levels. It is widely accepted that silver moieties constitute the active phase in the adsorption. Among them, ZSM-5 appears to be the most efficient topology owing to its pore size and geometry. In this study, we fully exchanged seven different sodium-form zeolites (four ZSM-5, two BEA, and one MOR) to silver-form, characterized them, and compared their xenon adsorption capacities. Modeling the isotherms with a double-site Sips model allowed a quantitative comparison of their performances. The results confirmed a linear trend between the concentration of strong adsorption sites and the silver amount contained in the ZSM-5 and BEA zeolites. At the same time, it revealed that silver-exchanged MOR deviates from that trend and generates xenon adsorption sites in a higher-pressure range. Moreover, the 27Al NMR measurements displayed a clear linear correlation between the amount of strong, silver-based, adsorption sites and the amount of exchangeable, framework aluminum-based, sites. Overall, this study revealed that an increase in the silver content leads to an increase in strong adsorption sites in a pressure range that depends on the zeolite structure. In addition, the tetra-coordination of aluminum must be checked to guarantee a high silver loading in pentasil-based zeolites.
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Comparison of CP-PC-SAFT and CS-SAFT-VR-Mie in Predicting Fluid Phase Behavior in Systems of Phenolic Compounds, Aromatic Amines, Acetophenone, and Benzaldehyde
Journal of Organometallic Chemistry ( IF 2.345 ) Pub Date: 2023-07-19 , DOI: 10.1021/acs.iecr.3c01348
This study compares the capabilities of the Critical Point-based Revision of PC-SAFT (CP-PC-SAFT) and the Corresponding States-based SAFT of Variable Range and Mie Potential (CS-SAFT-VR-Mie) to simultaneously predict VLE, LLE and critical data available for 74 binary systems of phenol, m-cresol, 2-methoxyphenol, 2-phenylethanol, 2-ethylphenol, pyridine, aniline, benzylamine, o-toluidine, acetophenone, and benzaldehyde with nitrogen, carbon monoxide, methane, ethane, propane, n-alkanes, iso-alkanes, and other hydrocarbons. For both models, the universal k12 values adjusted to the VLE data of the system propane(1)–phenol(2) were applied. It was found that these models yield comparable and, in most cases, accurate estimations of vapor pressures and the pure compound saturated liquid densities. However, CP-PC-SAFT is superior in predicting the high-pressure density and sound velocity data. CS-SAFT-VR-Mie is able to predict the VLE data fairly accurately in most of the considered cases. However, it establishes an unrealistic transitional behavior from Type I to Type II via Type VI, which seriously affects its predictions of LLE. CP-PC-SAFT exhibited better overall reliability. In particular, in most cases. it is superior in estimating VLE and yields reasonably accurate predictions of the upper critical solution temperatures. According to the global analysis performed in this study, these results could probably be attributed to the obeying of the pure compound Tc and Pc. At the same time, CP-PC-SAFT systematically underestimates the widths of the LLE phase splits and, as a result, yields inaccurate predictions of the alkane-rich phases.
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Transesterification of Methyl Acetate Using a Flow-Type Membrane Reactor with a Zeolite Membrane
Journal of Organometallic Chemistry ( IF 2.345 ) Pub Date: 2023-07-27 , DOI: 10.1021/acs.iecr.3c01899
Continuous-flow reactors used for manufacturing pharmaceuticals and fine chemicals have been investigated because of their advantages of high space–time yield, heat efficiency, mixing efficiency, and selectivity. In this study, we developed a flow-type membrane reactor to perform transesterification, one of the important reactions in synthesizing pharmaceuticals and fine chemicals. We observed that anion exchange ionomer (AEI) membrane exhibited high methanol selectivity because of the molecular sieving effect from the reaction system of transesterification of methyl acetate and i-butyl alcohol. Because the equilibrium level of conversion is shifted by the selective removal of methanol, the yield of i-butyl acetate using the flow membrane reactor with the AEI membrane reached 66.2%, which exceeded the 42.9% level of the equilibrium conversion without membrane. The productivity of ester improved by 54% using the proposed membrane reactor. The flow-type membrane reactor exhibited stable performance for at least 9 h. The effect of residence time in a flow reactor on the yield of ester was also studied. A substantial amount of methanol is removed through the membrane by extending the residence time. A high methanol removal fraction leads to a substantial shift in the equilibrium level, thereby improving the product yield.
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Ultrahigh Power Density and Safety Induced by Ultrathin Electrode Design and Bi-Salt Electrolyte Tailored Lithium Ion Batteries toward Durable 48 V Start/Stop Application
Journal of Organometallic Chemistry ( IF 2.345 ) Pub Date: 2023-07-26 , DOI: 10.1021/acs.iecr.3c01022
It is a bottleneck issue for state-of-the-art start/stop batteries used in commercialized electrical vehicles to have a long cycling life, high power output, and understanding safety performance. In this work, we fabricate prismatic cells to unravel how these tradeoffs can be balanced based on the material and cell design. Small-particle Li[Ni1/3Co1/3Mn1/3]O2 ternary materials with surface modification and isotropous graphite are respectively employed as cathode and anode to provide super power density. Ceramic-coated separators with high permeability and wide-temperature electrolytes with high conductivities enable the safety and cold cranking performance. Ultrathin-coating electrodes and whole poles are achieved to shorten the transferring distance of Li ions and promote the efficiency of Li intercalation and deintercalation kinetics, which demonstrates the lower internal resistance and current density. By unlocking charge transfer limitations, the cell presents a high discharge power density of >5000 W/kg at 25 °C, a 50% SOC (state of charge), and excellent cold cranking characteristics at −30 °C. A capacity retention of 3 C (100% depth of discharge, DoD) cycling approaches 80% over 6800 cycles at 25 °C and 4300 cycles at 45 °C. Also, a capacity retention of cycling at room temperature according to worldwide light vehicle test procedures reaches up to 92.3% over 6000 cycles with the energy throughput of 614.5 kWh and direct charge internal resistance does not soar with the cycling ongoing. The mechanism of the capacity loss is dissolved Ni, Co, and Mn, which results in irreversible loss of Li. The cell shows high safety characteristics by passing the 3 C overcharge and nail penetration tests. It is evident that the reported cell can be a promising commercialized candidate for 48 V start/stop and hybrid electric vehicle solutions.
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A Molecular Dynamics Study on Nanobubble Coalescence Events in Heterogeneous Nucleation on a Hydrophilic Surface
Journal of Organometallic Chemistry ( IF 2.345 ) Pub Date: 2023-07-26 , DOI: 10.1021/acs.iecr.3c01392
The bubble nucleation process has practical applications and has garnered a significant amount of attention. In the literature, researchers have commonly accepted that the incipient of the bubble nuclei is initiated by vapor trapping in cervices on the heated substrate. However, experimental observations have found that nucleation can occur with much lower superheat temperatures on ultrasmooth surfaces where vapor trapping is not applicable. To investigate the nucleation mechanism, molecular dynamics (MD) simulations were carried out to study nanobubble nucleation behavior on smooth and grooved hydrophilic substrates. The force field of argon atoms heated by solid substrates was described by using the Lennard-Jones (LJ) 12–6 potential field. The MD results revealed that the nanobubbles that emerged on the two- and three-groove surfaces could merge, forming a metastable nucleus via the coalescence event. The coalescence event lowered the required energy cost and accelerateed the nucleation process. Energy analyses also showed the bifurcation of the energy rise between the right and left regions of grooved surfaces. Furthermore, the mean first-passage time method was used to evaluate the corresponding critical nucleus volume and nucleation rate for all grooved substrates. The results suggest that nanobubble coalescence could be an alternative pathway in the nucleation process that could reduce the critical nucleus size and its associated energy cost.
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Separation of Isoeugenol from Methylcyclohexane as a Model Mixture of Biojet Fuel Purification: Solvent Selection and Liquid–Liquid Equilibrium
Journal of Organometallic Chemistry ( IF 2.345 ) Pub Date: 2023-07-20 , DOI: 10.1021/acs.iecr.3c01440
The biorefinery concept emerged as an opportunity to reduce the negative effects of climate change and as a potential source of products for the fuel industry, where jet fuel produced by hydrodeoxygenation of bio-oil (denominated as biojet fuel) is of special interest. However, the presence of highly oxygenated species makes this kind of jet fuel unsuitable as a final product. Thus, it is necessary to remove phenolic compounds from its complex matrix, but the study of solvent extraction of phenolic compounds as an upgrading of a bio-oil matrix requires a thermodynamic framework to reduce the experimental effort. In this work, isoeugenol was selected as a model phenolic molecule from biojet fuel, while methylcyclohexane was selected as a representative cyclic alkane solvent from jet fuel. Three solvents were selected by a screening based on a conductor-like screening model for real solvents (COSMO-RS) to test their capability to extract isoeugenol from methylcyclohexane. The selected solvents were ethylene glycol, diethylene glycol, and 1,3-propanediol. The density and viscosity were measured for all pure compounds and the mixtures of isoeugenol + (methylcyclohexane or extracting solvent) at 101.3 kPa and temperatures from 293.15 to 333.15 K. The liquid–liquid equilibrium was also measured for all the systems of isoeugenol + methylcyclohexane + extracting solvent at 101.3 kPa and 313.15 K. Density and liquid–liquid equilibrium data were modeled with perturbed-chain statistical associating fluid theory (PC-SAFT). Viscosity was modeled using the PC-SAFT + entropy scaling theory. The results indicate that isoeugenol has a higher affinity with the selected extracting solvents than methylcyclohexane, since the excess volume for binary mixtures of isoeugenol + extracting solvent exhibits negative values, while isoeugenol + methylcyclohexane exhibits mainly positive values. The selectivity and distribution coefficient values obtained support the idea that selected solvents are good for extracting isoeugenol, where diethylene glycol is the best alternative. PC-SAFT accurately represents the liquid–liquid equilibrium with only binary interaction parameters between methylcyclohexane and the selected solvents. Then, this model can be used as a tool for the analysis and simulation of processes of isoeugenol separation in more complex liquid mixtures.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学4区 CHEMISTRY, INORGANIC & NUCLEAR 无机化学与核化学3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
10.70 111 Science Citation Index Science Citation Index Expanded Not
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